3-(2,5-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide
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Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, EC number, and InChI key. It also includes its appearance and where it is commonly found or used .
Synthesis Analysis
Synthesis analysis involves the study of how the compound is made. This includes the raw materials used, the conditions under which the compound is formed, and the yield of the compound .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It includes the study of its stereochemistry if it exists .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the mechanism of these reactions .Physical and Chemical Properties Analysis
This involves studying the properties of the compound like its boiling point, melting point, solubility, etc .Scientific Research Applications
Neurokinin-1 Receptor Antagonists
Compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride have shown high affinity and efficacy as orally active neurokinin-1 (h-NK(1)) receptor antagonists. These have potential applications in treating emesis and depression due to their solubility and effectiveness in pre-clinical tests (Harrison et al., 2001).
Antifungal Agents
Derivatives like 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as fungicidal agents against Candida and Aspergillus species. Modifications to the morpholin-2-one core improved plasmatic stability while maintaining antifungal activity, showing promise for treating fungal infections (Bardiot et al., 2015).
Anticancer Agents
Compounds utilizing a one-pot three-component synthesis approach, such as diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate, have shown potential as anticancer agents with moderate to high levels of antitumor activities against various cancer cell lines. This approach offers a new avenue for the development of novel anticancer drugs (Fang et al., 2016).
Oxetane Incorporation in Drug Discovery
The structural modification of pharmaceuticals by incorporating elements like oxetane can significantly influence properties such as solubility, metabolic stability, and conformational preference. This has implications for enhancing the pharmacological profile of new drug candidates, demonstrating the versatility of structural manipulation in medicinal chemistry (Wuitschik et al., 2010).
Metabolic and Mutagenicity Studies
Compounds structurally related to 3-(2,5-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide have been studied for their metabolism and mutagenicity, providing valuable information on their pharmacokinetics and safety profiles. This information is crucial for drug development and understanding the biological impact of these compounds (Gingell et al., 1980).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2,5-dimethylmorpholin-4-yl)-N'-hydroxy-3-oxopropanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-6-5-15-7(2)4-12(6)9(13)3-8(10)11-14/h6-7,14H,3-5H2,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHKTSHBMKSQDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C(CO1)C)C(=O)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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